molecular formula C13H12N4S B1519847 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1177328-03-8

2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No. B1519847
M. Wt: 256.33 g/mol
InChI Key: DNHCMHKDOYLGDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents under different conditions . For example, one study carried out the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields using dimethyl formamide as a solvent .


Molecular Structure Analysis

Benzothiazole is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized via a reaction mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a benzothiazole derivative would depend on its specific structure. For instance, one N’-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide derivative was reported as a yellow solid with a melting point of 242–244 °C .

Scientific Research Applications

1. Anti-Tubercular Compounds

  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes: The newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

2. Biological Agents

  • Summary of Application: A series of metal [Cu (II), Co (II), Ni (II), Zn (II) and Cd (II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .
  • Methods of Application: The azo ligand and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer .
  • Results or Outcomes: All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid. In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .

3. Catalyst or Ligand in Organic Synthesis

  • Summary of Application: It can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions .
  • Methods of Application: It can be used to prepare other organic compounds, such as pharmaceuticals, dyes and functional materials .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

4. QSAR Modeling

  • Summary of Application: Benzothiazole derivatives have been used in QSAR (Quantitative Structure-Activity Relationship) modeling, which is a method to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

5. Synthesis of Heterocyclic Azo Dyes

  • Summary of Application: Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes .
  • Methods of Application: The synthesis was achieved using the standard diazo-coupling process between aniline derivatives and a benzothiazole derivative .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

6. Anti-TB Drugs

  • Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-TB drugs. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Benzothiazole derivatives are a rich field for future research due to their wide range of biological activities. Future work could involve the synthesis and testing of new benzothiazole derivatives, as well as investigations into their mechanisms of action .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c14-12-8-4-3-6-9(8)16-17(12)13-15-10-5-1-2-7-11(10)18-13/h1-2,5,7H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCMHKDOYLGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
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2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
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2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 4
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 5
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 6
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

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